molecular formula C9H16ClNO B1308718 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone CAS No. 33681-23-1

2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone

Cat. No. B1308718
CAS RN: 33681-23-1
M. Wt: 189.68 g/mol
InChI Key: ALKATUXKHCBMPD-UHFFFAOYSA-N
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Description

The compound "2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone" is not directly studied in the provided papers. However, the papers do discuss related compounds and their synthesis, structural analysis, and chemical properties, which can provide insights into the analysis of similar compounds. For instance, the synthesis of related chlorinated compounds and their structural characterization is a recurring theme in these studies .

Synthesis Analysis

The synthesis of chlorinated organic compounds is well-documented in the provided literature. For example, the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone involves chlorination using POCl3 reagent . Similarly, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one is synthesized via nucleophilic substitution, which is a common method that could potentially be applied to the synthesis of "2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone" . These methods suggest that chlorination and nucleophilic substitution are viable pathways for synthesizing chlorinated ethanones.

Molecular Structure Analysis

The molecular structure of chlorinated compounds is often determined using techniques such as X-ray diffraction, FTIR, and NMR spectral analysis . For instance, the crystal structure of a novel chlorinated quinoline derivative was elucidated using these methods . The structural analysis of these compounds can provide insights into the possible molecular structure of "2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone," which may also be characterized by similar techniques.

Chemical Reactions Analysis

The chemical reactivity of chlorinated compounds can be inferred from the studies provided. For example, the condensation reactions of chlorinated ethanones with various nucleophiles lead to the formation of heterocyclic compounds . This suggests that "2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone" could also undergo similar reactions, potentially leading to a variety of heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated compounds are often influenced by their molecular structure. The papers discuss the use of DFT computations to investigate properties such as atomic charges, MEP, HOMO-LUMO, and thermodynamic properties . These computational methods could be applied to "2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone" to predict its physical and chemical properties. Additionally, the phase transitions and vibrational characteristics of related compounds provide insights into the physical properties that could be expected for the compound .

Scientific Research Applications

Synthesis and Characterization

2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone serves as a precursor in the synthesis of various complex organic compounds. For instance, it has been utilized in the synthesis of novel compounds with potential biological activities, including antimicrobial properties. The chemical affinity matrix-based identification method pinpointed prohibitin as a binding protein to anti-resorptive sulfonyl amidine compounds, showcasing its utility in biochemical research and drug discovery processes (Chang et al., 2011).

Molecular Orbital Calculations and Thermal Properties

The compound's characteristics have been extensively studied using Density Functional Theory (DFT), revealing insights into its molecular structure, chemical reactivity, and thermal properties. Such investigations provide foundational knowledge for the development of new materials and pharmaceuticals (Arasu et al., 2019).

Biocatalysis for Chiral Synthesis

In the field of biocatalysis, this compound has been used as a substrate for the enantioselective synthesis of chiral intermediates, demonstrating the potential of microbial transformations in producing high-value chiral molecules. Such processes are critical for the pharmaceutical industry, especially in the synthesis of antifungal agents (Miao et al., 2019).

Development of Antimicrobial Agents

Derivatives of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone have shown promising antimicrobial activities. Through chemical modifications, researchers have synthesized compounds that exhibit significant antibacterial and antifungal properties. This highlights the compound's role in the development of new antimicrobial agents that could address the growing concern of antibiotic resistance (Fuloria et al., 2009).

Safety And Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) of the compound . Unfortunately, the specific hazards of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone are not available in the web search results.

properties

IUPAC Name

2-chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO/c1-7-4-3-5-8(2)11(7)9(12)6-10/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKATUXKHCBMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403550
Record name 2-chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone

CAS RN

33681-23-1
Record name 2-chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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